RAF265

Catalog No.
S730364
CAS No.
927880-90-8
M.F
C24H16F6N6O
M. Wt
518.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RAF265

CAS Number

927880-90-8

Product Name

RAF265

IUPAC Name

1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine

Molecular Formula

C24H16F6N6O

Molecular Weight

518.4 g/mol

InChI

InChI=1S/C24H16F6N6O/c1-36-19-7-6-15(10-17(19)34-22(36)33-14-4-2-13(3-5-14)23(25,26)27)37-16-8-9-31-18(11-16)21-32-12-20(35-21)24(28,29)30/h2-12H,1H3,(H,32,35)(H,33,34)

InChI Key

YABJJWZLRMPFSI-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC3=CC(=NC=C3)C4=NC=C(N4)C(F)(F)F)N=C1NC5=CC=C(C=C5)C(F)(F)F

Synonyms

CHIR-265, RAF265

Canonical SMILES

CN1C2=C(C=C(C=C2)OC3=CC(=NC=C3)C4=NC=C(N4)C(F)(F)F)N=C1NC5=CC=C(C=C5)C(F)(F)F

Description

The exact mass of the compound 1-methyl-5-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxy-N-[4-(trifluoromethyl)phenyl]benzimidazol-2-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Kinase Inhibitor

RAF265 is a small molecule that has been identified as a kinase inhibitor. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth and proliferation. By inhibiting the activity of kinases, RAF265 has the potential to disrupt these processes and may be useful in the development of new treatments for cancer and other diseases.

  • A study published in the journal Cancer Research found that RAF265 inhibited the activity of multiple kinases involved in cancer cell growth and proliferation [].

Target Identification

Identifying the specific kinases targeted by RAF265 is an ongoing area of scientific research. While its exact mechanism of action is not fully understood, some studies suggest that it may target kinases belonging to the RAF family. RAF kinases are involved in the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth and differentiation [].

  • A study published in the journal Molecular Cancer Therapeutics found that RAF265 inhibited the proliferation of cancer cells by targeting the RAF kinase BRAF [].

RAF265, also known as CHIR-265 or NVP-RAF265, is a small molecule inhibitor primarily targeting various kinases involved in cancer progression. Its chemical formula is C24H16F6N6OC_{24}H_{16}F_6N_6O with an average molecular weight of approximately 518.42 g/mol. This compound is notable for its ability to inhibit the RAF/MEK/ERK signaling pathway, which plays a critical role in cell proliferation and survival in many cancers, particularly those with mutations in the BRAF gene .

RAF265 acts as an inhibitor of several kinases, including BRAF (both wild-type and V600E mutant), c-RAF, and vascular endothelial growth factor receptor type 2 (VEGFR2). By binding to these targets, it disrupts signaling pathways that promote tumor growth and angiogenesis. The compound exhibits half maximal inhibitory concentration (IC50) values ranging from less than 20 nM to over 100 nM, demonstrating high potency against specific targets .

Example Reaction

The primary reaction mechanism can be summarized as follows:

  • Binding: RAF265 binds to the ATP-binding site of RAF kinases.
  • Inhibition: This binding prevents phosphorylation events that are essential for the activation of downstream signaling pathways.
  • Result: A reduction in cancer cell proliferation and induction of apoptosis through increased caspase activity .

Research has demonstrated that RAF265 possesses significant anti-tumor properties. In preclinical studies, it effectively inhibited the proliferation of colorectal cancer cell lines by inducing apoptosis and reducing colony formation in soft agar assays. The compound also exhibited anti-metastatic effects when combined with other chemotherapeutic agents like 5-fluorouracil (5FU) .

Additionally, RAF265 has shown potential antiviral activity against coronaviruses such as SARS-CoV-2 by interfering with viral entry mechanisms and reducing viral protein synthesis .

The synthesis of RAF265 involves multiple steps that typically include:

  • Formation of key intermediates: Starting from simpler organic molecules to create complex structures.
  • Coupling reactions: Utilizing various coupling agents to form the final compound.
  • Purification: Techniques such as chromatography are employed to isolate and purify RAF265.

Specific methods may vary, but generally involve standard organic synthesis techniques applicable to complex heterocyclic compounds .

RAF265 is primarily investigated for its applications in oncology, particularly for treating cancers characterized by BRAF mutations. Its ability to inhibit multiple kinases makes it a candidate for combination therapies aimed at enhancing treatment efficacy against resistant tumors. Additionally, its emerging antiviral properties suggest potential applications beyond oncology, particularly in infectious diseases .

Interaction studies have highlighted RAF265's ability to modulate various signaling pathways:

  • Inhibition of the RAF/MEK/ERK pathway leads to decreased cell survival and proliferation.
  • It also affects angiogenesis by inhibiting VEGFR2, which is crucial for tumor blood supply.
  • Studies indicate that combining RAF265 with other agents like RAD001 can significantly enhance anti-tumor effects in specific cancer models .

Several compounds share structural or functional similarities with RAF265. Below is a comparison highlighting their unique characteristics:

Compound NameTarget KinasesUnique Features
SorafenibBRAF, VEGFR2Multi-kinase inhibitor used for renal cancer
VemurafenibBRAF V600ESelective BRAF inhibitor approved for melanoma
RegorafenibBRAF, VEGFR2, PDGFRApproved for colorectal cancer; multi-targeted
DabrafenibBRAF V600ESpecifically targets mutant BRAF

Uniqueness of RAF265

RAF265 stands out due to its dual action on both RAF kinases and VEGFR2, providing a broader therapeutic approach compared to some selective inhibitors like vemurafenib and dabrafenib. Its potential applications in both oncology and virology further enhance its uniqueness among similar compounds .

XLogP3

5.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

518.12897813 g/mol

Monoisotopic Mass

518.12897813 g/mol

Heavy Atom Count

37

UNII

8O434L3768

Drug Indication

Investigated for use/treatment in melanoma.

Mechanism of Action

CHIR-265 binds and inhibits Raf kinases, which may result in a reduction of tumor cell growth and proliferation, and tumor cell death. In addition, this agent inhibits vascular endothelial growth factor receptor type 2 (VEGFR-2), thereby disrupting tumor angiogenesis. Raf kinases are critical enzymes in the Ras/Raf/MEK/ERK signaling pathway and are frequently upregulated in neoplasms.

Other CAS

927880-90-8

Wikipedia

CHIR-265

Dates

Modify: 2023-08-15

Explore Compound Types